molecular formula C12H17Cl2N3 B2820692 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride CAS No. 130017-35-5

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride

Cat. No. B2820692
CAS RN: 130017-35-5
M. Wt: 274.19
InChI Key: XOLGWORKFXYWIK-UHFFFAOYSA-N
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Description

“1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride” is a chemical compound with the CAS Number: 130017-35-5. It has a molecular weight of 274.19 and its IUPAC name is 1-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H . This indicates the molecular structure of the compound.

Scientific Research Applications

DNA Binding and Fluorescent Staining One significant application of 1-Piperidin-4-yl-1H-benzoimidazole derivatives is in the realm of DNA binding and fluorescent staining. The synthetic dye Hoechst 33258, which is closely related to 1-Piperidin-4-yl-1H-benzoimidazole derivatives, is known for its strong affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes it an invaluable tool in cell biology for staining chromosomes and nuclei, facilitating the analysis of nuclear DNA content values through techniques like flow cytometry. Beyond their use in staining, these compounds also find utility in radioprotection and as topoisomerase inhibitors, offering a gateway for rational drug design and a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation The chemistry of 1-Piperidin-4-yl-1H-benzoimidazole derivatives exhibits fascinating variability, as demonstrated in compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine. These derivatives are not only interesting for their free organic forms but also for their ability to form complex compounds with diverse biological and electrochemical activities. This variability suggests potential areas of interest for future investigations, including the exploration of currently unknown analogues (Boča, Jameson, & Linert, 2011).

Metabolism and Disposition Arylpiperazine derivatives, including those related to 1-Piperidin-4-yl-1H-benzoimidazole, have been clinically applied, primarily in the treatment of depression, psychosis, or anxiety. Understanding the metabolism and disposition of these compounds, particularly their N-dealkylation to 1-aryl-piperazines, is crucial. These metabolites are known for their effects on serotonin receptors and are extensively distributed in tissues, including the brain. This insight is vital for evaluating the pharmacological actions of arylpiperazine derivatives and their role in therapeutic applications (Caccia, 2007).

Pharmacokinetics and Therapeutic Uses Understanding the pharmacokinetics and therapeutic uses of piperacillin/tazobactam, related to 1-Piperidin-4-yl-1H-benzoimidazole derivatives, highlights the importance of drug administration methods on clinical outcomes. Prolonged infusion schemes of piperacillin-tazobactam have been associated with decreased mortality and improved outcomes in severely ill patients, underscoring the need for optimized administration strategies to enhance therapeutic efficacy (Rhodes et al., 2017).

Future Directions

The future directions for “1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride” could involve further exploration of its potential pharmacological activities and its use in the synthesis of novel compounds with potential antimicrobial properties .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit a wide variety of biochemical and pharmacological properties, including cns-inhibitors and anti-inflammatory agents .

Mode of Action

It’s known that benzimidazolone derivatives, which are structurally similar, can inhibit the growth of bacteria . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.

properties

IUPAC Name

1-piperidin-4-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGWORKFXYWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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